![molecular formula C26H24ClN3O6 B12406529 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a topoisomerase I inhibitor known for its effective antibody-drug conjugate (ADC) activity. This compound can be delivered to cells through conjugated antibody targeting, making it a valuable tool in both in vivo and in vitro research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.
Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals.
Mécanisme D'action
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Topoisomerase I inhibitor 10: Selectively inhibits leishmanial topoisomerase IB and exhibits antileishmanial activity.
Compound 13: Another topoisomerase I inhibitor with similar properties and applications.
Uniqueness
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) stands out due to its effective ADC activity and ability to be delivered to cells through conjugated antibody targeting. This unique feature enhances its applicability in targeted cancer therapy and other research areas .
Propriétés
Formule moléculaire |
C26H24ClN3O6 |
|---|---|
Poids moléculaire |
509.9 g/mol |
Nom IUPAC |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride |
InChI |
InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1 |
Clé InChI |
RZASSNKEOKWEIG-GODSSRNBSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
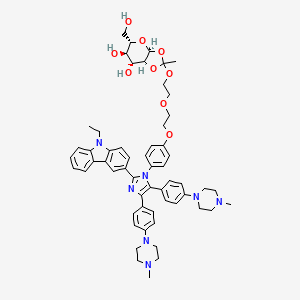
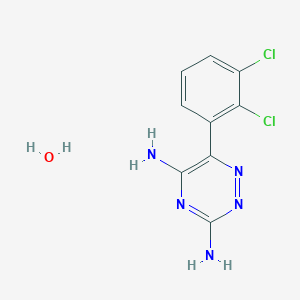
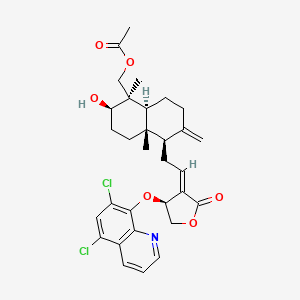
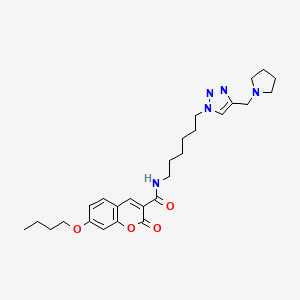
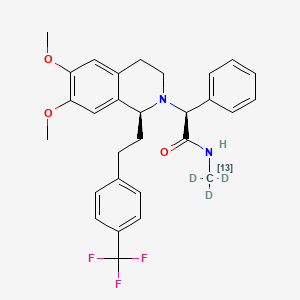
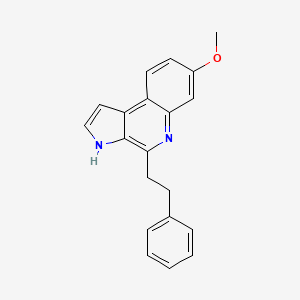
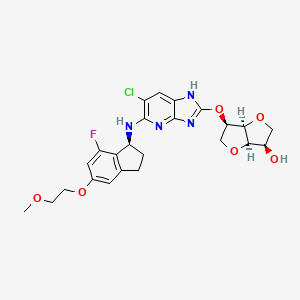
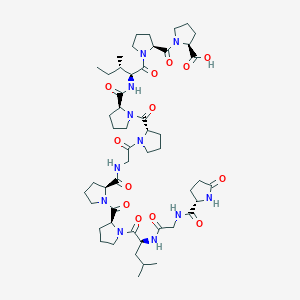
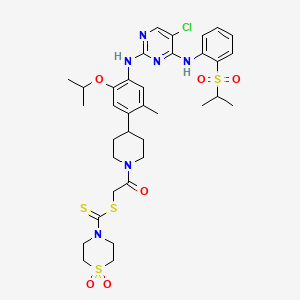
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
